1-(2-phenoxyethyl)-4(1H)-quinazolinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.3 |
IUPAC Name |
1-(2-phenoxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)18(12-17-16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
InChI Key |
ZWUNKQBSWJGEPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C=NC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 1 2 Phenoxyethyl 4 1h Quinazolinone Derivatives
Classical Approaches for Quinazolinone Synthesis
Traditional methods for synthesizing the quinazolinone ring system have been refined over many decades. These routes often involve high temperatures and long reaction times but are robust and well-documented. For the specific synthesis of 1-(2-phenoxyethyl)-4(1H)-quinazolinone, these classical methods necessitate the use of appropriately N-substituted precursors.
Cyclization Reactions of Anthranilamides and Related Precursors
The cyclization of 2-aminobenzamide (B116534) (anthranilamide) derivatives is a fundamental and direct route to 4(3H)-quinazolinones. To produce the N-1 substituted target molecule, the required starting material is N-(2-phenoxyethyl)-2-aminobenzamide . This precursor can be synthesized from unprotected ortho-aminoarylcarboxylic acids. semanticscholar.org
The general synthesis involves reacting the N-substituted anthranilamide with a suitable one-carbon (C1) source. Common C1 sources include formic acid, which serves as both reactant and solvent, or triethyl orthoformate in the presence of an acid catalyst. The reaction proceeds via an initial acylation of the primary amino group, followed by an intramolecular cyclization through nucleophilic attack of the amide nitrogen onto the newly formed formamidine (B1211174) or related intermediate, and subsequent dehydration to yield the final quinazolinone ring. A variety of substituted anthranilamides can be successfully converted into quinazolinone derivatives using this approach. nih.gov
The reaction of N-(2-aminoarylacyl)benzotriazoles with various amines represents a practical protocol for the synthesis of the necessary anthranilamide precursors in high yields (71-96%). semanticscholar.org
Condensation Reactions Involving 2-Aminobenzamide and Aldehydes
The condensation of 2-aminobenzamide with various aldehydes is a common method for producing quinazolinone derivatives. organic-chemistry.org Typically, this reaction leads to the formation of 2,3-dihydroquinazolin-4(1H)-ones, which can then be oxidized to the corresponding quinazolin-4(3H)-ones.
However, this method is generally employed for introducing substituents at the C-2 position of the quinazolinone ring (derived from the aldehyde) and the N-3 position (if a substituted amine is used instead of ammonia). The direct synthesis of This compound is not feasible through this route because the reaction does not facilitate substitution at the N-1 position. The starting 2-aminobenzamide would first need to be alkylated at the N-1 position to N-(2-phenoxyethyl)-2-aminobenzamide, which would then follow a cyclization pathway as described in section 2.1.1, rather than a condensation with an aldehyde to form the core ring structure.
Niementowski Synthesis and its Variants
The Niementowski synthesis is a classical method that involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone. wikipedia.org This synthetic route typically requires high temperatures and can have lengthy reaction times. nih.gov To apply this method for the synthesis of this compound, a specifically substituted precursor, N-(2-phenoxyethyl)anthranilic acid , is required. This N-substituted anthranilic acid is reacted with formamide, which serves as the source for the C-2 atom of the quinazolinone ring.
The key precursor, N-(2-phenoxyethyl)anthranilic acid, can be prepared via copper-catalyzed coupling reactions, such as the Ullmann condensation, between a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) and 2-phenoxyethanamine. ekb.eglookchem.com While the traditional Niementowski reaction often suffers from harsh conditions, modifications have been developed. wikipedia.org For instance, the use of isatoic anhydride (B1165640), formed from anthranilic acid and phosgene, in reactions with amidines is considered a related but distinct synthesis that can also yield 3-substituted quinazolinones. acs.org
Table 1: Overview of Classical Synthetic Approaches
| Method | Key Precursor for Target Compound | Typical Reagents | General Reaction Conditions |
|---|---|---|---|
| Cyclization of Anthranilamides | N-(2-phenoxyethyl)-2-aminobenzamide | Formic acid, Triethyl orthoformate | Reflux, often with acid or base catalyst |
| Condensation with Aldehydes | Not directly applicable for N-1 substitution | Aldehydes, Oxidizing agent | Two-step process: condensation then oxidation |
| Niementowski Synthesis | N-(2-phenoxyethyl)anthranilic acid | Formamide | High temperatures (120-200°C), thermal condensation |
Modern Synthetic Strategies for Quinazolinone Derivatives
Contemporary synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing reaction times, and employing more environmentally benign conditions. Modern strategies like multi-component reactions and microwave-assisted synthesis are particularly effective for generating libraries of complex molecules like quinazolinones.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. This approach is highly atom-economical and efficient for creating molecular diversity. A plausible MCR for synthesizing this compound could involve the reaction of isatoic anhydride, 2-phenoxyethanamine, and a C1 source like triethyl orthoformate.
In this proposed pathway, the 2-phenoxyethanamine would first react with the isatoic anhydride to open the ring, forming an N-substituted anthranilamide intermediate in situ. This intermediate would then react with the C1 source and undergo cyclization to form the desired this compound. Such one-pot procedures are advantageous as they avoid the isolation of intermediates, saving time and resources. organic-chemistry.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes and often improving product yields. nih.gov This technique can be applied to both the formation of the quinazolinone ring and the subsequent N-alkylation.
One highly effective microwave-assisted route to This compound is the direct N-alkylation of the parent quinazolin-4(3H)-one. In this method, quinazolin-4(3H)-one is treated with an alkylating agent, such as 1-bromo-2-phenoxyethane or 2-phenoxyethyl tosylate , in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction mixture is then subjected to microwave irradiation. This combination of microwave heating and phase-transfer catalysis can provide a simple, efficient, and eco-friendly technique for N-alkylation. farmaceut.org
Alternatively, classical ring-forming reactions can be accelerated by microwaves. The Niementowski synthesis, for example, which traditionally requires high temperatures for extended periods, can be performed efficiently under microwave irradiation. nih.gov Similarly, the cyclization of N-substituted anthranilamides or the copper-catalyzed synthesis from 2-halobenzoic acids can be significantly enhanced by microwave heating, often in greener solvents like water or under solvent-free conditions. researchgate.netnih.govsci-hub.cat
Table 2: Overview of Modern Synthetic Strategies
| Method | Strategy for Target Compound | Typical Reagents | Key Advantages |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | One-pot condensation of multiple precursors | Isatoic anhydride, 2-Phenoxyethanamine, C1 source (e.g., orthoformate) | High efficiency, atom economy, rapid assembly of complex structures |
| Microwave-Assisted Synthesis | N-alkylation of quinazolin-4(3H)-one | Quinazolin-4(3H)-one, 1-Bromo-2-phenoxyethane, Base (K₂CO₃/Cs₂CO₃) | Drastically reduced reaction times, often higher yields, cleaner reactions |
| Microwave-Assisted Synthesis | Cyclization of N-substituted precursors | N-(2-phenoxyethyl)anthranilic acid, Formamide | Acceleration of classical reactions, potential for solvent-free conditions |
Metal-Catalyzed Synthetic Routes (e.g., Copper, Palladium, Zinc, Iridium)
Transition-metal-catalyzed reactions have become indispensable tools for the construction of the quinazoline (B50416) nucleus, offering efficiency and broad substrate scope. nih.gov These methods often proceed through cascade reactions or dehydrogenative coupling, providing streamlined access to the core structure. nih.govmssm.edu
Copper (Cu): Copper catalysis is widely employed in quinazolinone synthesis. One common strategy involves the copper-catalyzed reaction of 2-bromobenzamides with various substrates like aldehydes, benzyl (B1604629) alcohols, or methyl arenes in DMSO, using TMSN₃ as a nitrogen source. gaylordchemical.com This domino reaction proceeds without the need for ligands or a base and is tolerant of numerous functional groups. gaylordchemical.com Other copper-catalyzed approaches include the reaction of 2-halobenzamides with nitriles, organic-chemistry.org the sequential Ullmann N-arylation and aerobic oxidative C-H amination to form fused quinazoline systems, nih.gov and a one-pot three-component annulation of benzaldehydes, benzylamines, and anilines. mdpi.com
Palladium (Pd): Palladium catalysts are often used in combination with other metals. For instance, a two-step synthesis can involve the palladium-copper co-catalyzed C-arylation of terminal alkynes, followed by a copper-catalyzed cyclization to yield 2-substituted-1,2,3,4-tetrahydroquinazolinones. nih.gov
Manganese (Mn): Earth-abundant and non-toxic manganese has emerged as a cost-effective catalyst. Mn-pincer complexes can catalyze the synthesis of quinazolines from 2-aminobenzyl alcohols and benzonitriles through an acceptorless dehydrogenative coupling (ADC) strategy. nih.gov Similarly, Mn(I) catalysts have been developed for the ADC reaction between 2-aminobenzyl alcohol and primary amides. mdpi.com
Iron (Fe): Iron catalysts, such as FeCl₂·4H₂O, provide an environmentally benign option for quinazoline synthesis. They can facilitate the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides to produce 2-substituted quinazolines in good yields. nih.gov
Iridium (Ir) and Ruthenium (Ru): Noble metals like iridium and ruthenium also offer efficient catalytic routes. Iridium catalysts are effective in the acceptorless dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles. organic-chemistry.org Ruthenium catalysts, such as Ru₃(CO)₁₂, are used for the dehydrogenative synthesis of 2-arylquinazolines. organic-chemistry.org
Cobalt (Co): Cobalt(II) acetate (B1210297) is a simple, cost-effective catalyst for the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles, providing a ligand-free, one-pot synthesis of quinazolines under mild conditions. nih.gov
Table 1: Overview of Metal-Catalyzed Synthetic Routes for Quinazolinone Scaffolds This table is interactive. Click on the headers to sort.
| Metal Catalyst | Typical Starting Materials | Reaction Type | Reference(s) |
|---|---|---|---|
| Copper (Cu) | 2-Bromobenzamides and Aldehydes/Alcohols | Domino Reaction / Cyclization | gaylordchemical.com |
| (2-Halophenyl)methylamines and Amidines | Tandem Reaction | mdpi.com | |
| Palladium (Pd) | Terminal Alkynes and 2-Amino-N'-tosyl benzamides | C-Arylation / Cyclization | nih.gov |
| Manganese (Mn) | 2-Aminobenzyl alcohols and Nitriles/Amides | Acceptorless Dehydrogenative Coupling (ADC) | nih.govmdpi.com |
| Iron (Fe) | (2-Aminophenyl)methanols and Benzamides | Acceptorless Dehydrogenative Coupling (ADC) | nih.gov |
| Iridium (Ir) | 2-Aminoarylmethanols and Amides/Nitriles | Acceptorless Dehydrogenative Coupling (ADC) | organic-chemistry.org |
| Ruthenium (Ru) | 2-Aminobenzylamines and Alcohols | Dehydrogenative Coupling | organic-chemistry.org |
| Cobalt (Co) | 2-Aminoaryl alcohols and Nitriles | Dehydrogenative Cyclization | nih.gov |
Green Chemistry Approaches in Quinazolinone Synthesis
In line with the principles of sustainable chemistry, several green methodologies for quinazolinone synthesis have been developed to minimize waste, avoid hazardous solvents, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and can improve yields. It has been successfully applied to the one-pot synthesis of 3-substituted quinazolinones from anthranilic acid, amines, and orthoesters. tandfonline.com The combination of microwave heating with phase-transfer catalysis offers a simple and eco-friendly technique for N-alkylation and condensation reactions of the quinazolinone core. farmaceut.org
Deep Eutectic Solvents (DES): Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea (B33335), serve as biodegradable and recyclable reaction media. tandfonline.com They have been effectively used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com Other DES systems, like maltose (B56501) and dimethylurea, have also been employed. tandfonline.com
Nano-Catalysis: The use of recyclable nano-catalysts represents a significant advancement. A novel magnetic nano-catalyst based on graphene oxide supporting copper (GO@Fe₃O₄@...Cu(II)) has been designed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst is easily separated and can be recycled multiple times without a significant loss of efficiency. nih.gov
Solvent-Free and Aqueous Conditions: Metal-free and solvent-free reactions provide highly sustainable pathways. One such method uses a stainless-steel reactor to drive the decarboxylative generation of acyl radicals from α-keto acids for reaction with 2-aminobenzamides at room temperature. organic-chemistry.org Additionally, using water as a green solvent is possible in catalyst-free reactions between α-keto acids and 2-aminobenzamides to form quinazolinones. organic-chemistry.org Iodine can also promote oxidative cyclization reactions under sustainable conditions. organic-chemistry.org
Table 2: Comparison of Green Chemistry Approaches for Quinazolinone Synthesis This table is interactive. Click on the headers to sort.
| Green Approach | Key Features | Example Application | Reference(s) |
|---|---|---|---|
| Microwave Synthesis | Rapid heating, reduced reaction times, improved yields. | One-pot synthesis of 3-substituted quinazolinones. | tandfonline.comfarmaceut.org |
| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, non-toxic media. | Synthesis of 2-methyl-3-substituted quinazolinones in Choline chloride:urea. | tandfonline.com |
| Nano-Catalysis | High efficiency, easy separation, recyclability, solvent-free. | Three-component synthesis using a magnetic GO-Cu nano-catalyst. | nih.gov |
| Aqueous/Solvent-Free | Environmentally benign, avoids organic solvents. | Catalyst-free synthesis from α-keto acids and 2-aminobenzamides in water. | organic-chemistry.org |
Targeted Synthesis of this compound and its Analogs
The synthesis of specifically substituted quinazolinones, such as the 1-(2-phenoxyethyl) derivative, requires regioselective control, as direct alkylation of the parent 4(3H)-quinazolinone typically occurs at the N3 position. electronicsandbooks.com Therefore, strategies that build the ring system from pre-functionalized precursors are necessary to achieve substitution at N1.
Strategies for Introducing the 2-Phenoxyethyl Moiety at N1
Achieving N1-substitution requires a synthetic route that avoids the more nucleophilic N3 position of a pre-formed quinazolinone ring. A plausible strategy can be adapted from the reported synthesis of the closely related analog, 1-(2-hydroxyethyl)-4(1H)-quinazolinone. electronicsandbooks.com
A proposed synthetic pathway would begin with an Ullmann condensation between o-chlorobenzamide and 2-phenoxyethanolamine. electronicsandbooks.com This would form the key intermediate, N-(2-phenoxyethyl)anthranilamide. This intermediate can then be cyclized to form the target molecule. A common method for this cyclization step involves treatment with triethylorthoformate and acetic anhydride. electronicsandbooks.com This approach ensures that the 2-phenoxyethyl group is unambiguously placed at the N1 position.
An alternative, though likely less direct, route could involve synthesizing 1-(2-hydroxyethyl)-4(1H)-quinazolinone first, as previously described, and then performing a Williamson ether synthesis on the terminal hydroxyl group with a suitable phenoxide source to introduce the phenoxy moiety. electronicsandbooks.com
Derivatization at Other Positions of the Quinazolinone Ring System (e.g., C2, C3, C6, C7, C8)
The quinazolinone scaffold can be functionalized at various positions to generate a diverse range of analogs.
C2 Position: Substituents at the C2 position are most commonly introduced during the cyclization step. The choice of acyl chloride or anhydride used in the reaction with an anthranilamide derivative dictates the C2 substituent. For example, using butyryl chloride would yield a 2-propyl derivative, farmaceut.org while using benzoyl chloride would yield a 2-phenyl derivative. nih.gov Another method involves reacting a 2-thio-quinazolinone derivative with methyl iodide to introduce a methylthio group at C2. nih.gov
C3 Position: The N3 position is readily derivatized by alkylation after the quinazolinone ring has been formed. For example, 2-propyl-4(3H)-quinazolinone can be reacted with various alkylating agents, such as ethyl chloroacetate, in the presence of a base like K₂CO₃ to yield N3-substituted products. farmaceut.org This position can also be functionalized with an amino group by reacting a benzoxazinone (B8607429) intermediate with hydrazine (B178648) hydrate, which can then be further modified. nih.gov
C6, C7, and C8 Positions: Substituents on the benzene (B151609) ring of the quinazolinone core are typically incorporated by starting with an appropriately substituted anthranilic acid. For example, the synthesis of 6-bromo-quinazolinones begins with 5-bromoanthranilic acid. researchgate.net This precursor is then carried through the standard cyclization sequence, preserving the substituent's position on the final heterocyclic ring. This principle allows for the introduction of a wide variety of functional groups (halogens, alkyls, alkoxys) at the C6, C7, and C8 positions.
Table 3: Summary of Derivatization Strategies for the Quinazolinone Ring This table is interactive. Click on the headers to sort.
| Position | Synthetic Strategy | Example Reagent(s) | Reference(s) |
|---|---|---|---|
| C2 | Cyclization of anthranilamide with an acylating agent. | Acetic anhydride, Benzoyl chloride | researchgate.netnih.gov |
| S-Alkylation of a 2-thione precursor. | Methyl iodide | nih.gov | |
| C3 | N-Alkylation of a pre-formed quinazolinone. | Ethyl chloroacetate, K₂CO₃ | farmaceut.org |
| Reaction of benzoxazinone with a substituted hydrazine. | Hydrazine hydrate | nih.gov | |
| C6/C7/C8 | Use of a substituted anthranilic acid as starting material. | 5-Bromoanthranilic acid | researchgate.net |
Synthesis of Hybrid Molecules Incorporating Quinazolinone and Other Pharmacophores
Molecular hybridization is a powerful strategy in drug design where two or more pharmacologically active moieties are covalently linked to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved activity or a dual mode of action. The quinazolinone scaffold is a popular component in such hybrids. researchgate.netnih.gov
Various hybrid molecules have been synthesized by linking the quinazolinone core to other bioactive structures. These include:
Quinazolinone-Chalcone Hybrids: Chalcones are known for their diverse biological activities, and combining them with the quinazolinone moiety has been explored to develop new therapeutic agents. nih.gov
Quinazolinone-Natural Product Hybrids: The quinazolinone ring has been hybridized with complex natural products like podophyllotoxin, linking the two structures via stable alkane spacers. nih.gov
Quinazolinone-Heterocycle Hybrids: The N3 position is a common attachment point for other heterocyclic rings. For example, 2-propyl-4(3H)-quinazolinone has been functionalized at N3 with moieties containing pyrazole (B372694) or oxadiazole rings. farmaceut.org Hybrids with benzimidazole (B57391) have also been reported. nih.gov
Quinazolinone-Sulfonamide Hybrids: Fluorinated quinazolinone-sulfonamide hybrids have been synthesized and investigated for their biological potential. nih.gov
Quinazolinone-Urea/Thiourea (B124793) Hybrids: Derivatives containing urea or thiourea linkages, often conjugated with amino acids, have been prepared to explore new structure-activity relationships. nih.gov
These hybridization strategies demonstrate the versatility of the quinazolinone scaffold as a building block for creating complex molecules with potentially enhanced or novel biological profiles.
Spectroscopic and Analytical Characterization of 1 2 Phenoxyethyl 4 1h Quinazolinone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For quinazolinone derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons in the range of δ 7.27-8.56 ppm. researchgate.net The specific shifts and coupling patterns of these protons on the quinazolinone ring system, such as H5, H6, H7, and H8, are instrumental in confirming the substitution pattern. researchgate.net In derivatives of 1-(2-phenoxyethyl)-4(1H)-quinazolinone, additional signals corresponding to the phenoxyethyl group would be expected. The methylene (B1212753) protons of the ethyl bridge (-CH₂-CH₂-) would appear as distinct triplets, and the protons of the phenyl ring would resonate in the aromatic region, with their specific shifts influenced by any substituents.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. For the quinazolinone core, the carbonyl carbon (C=O) signal is typically observed in the downfield region, around δ 163.5-165.6 ppm. acgpubs.org The other carbons of the quinazolinone and any attached substituent groups will have characteristic chemical shifts that aid in the complete structural assignment. acgpubs.orgmdpi.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to definitively assign all proton and carbon signals, especially in complex derivatives. researchgate.net
Interactive Data Table: Representative NMR Data for Quinazolinone Derivatives
| Compound Type | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 2,3-dihydroquinazolin-4(1H)-one | Aromatic protons: ~6.5-8.8; CH₂: variable | C=O: ~163.5-164.3; Aromatic carbons: ~114-148 |
| Quinazolin-4(3H)-one | Aromatic protons: ~7.2-8.6 | C=O: ~161-166; Aromatic carbons: ~114-150 |
| Substituted Quinazolinones | Signals vary based on substituents. Aromatic protons can shift downfield or upfield. | Substituent carbons introduce new signals. |
Note: The chemical shifts are approximate and can vary based on the solvent and specific substituents on the quinazolinone ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would exhibit characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the quinazolinone ring is typically observed in the region of 1660-1720 cm⁻¹. acgpubs.orgmdpi.com The C-N stretching vibrations and aromatic C=C stretching vibrations would also be present in the fingerprint region of the spectrum. The presence of the ether linkage (C-O-C) from the phenoxyethyl group would be indicated by a stretching band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion peak ([M+H]⁺ or [M]⁺) can be determined, allowing for the calculation of the molecular formula. acgpubs.orgrsc.org The fragmentation pattern observed in the mass spectrum provides additional structural information. For instance, the cleavage of the bond between the ethyl group and the quinazolinone nitrogen or the phenoxy group could lead to characteristic fragment ions.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the elemental composition and purity of the synthesized compound. mdpi.comresearchgate.net
Chromatographic Purity Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique to assess the purity of a compound. rsc.org By using a suitable stationary phase and mobile phase, the compound of interest can be separated from any impurities or starting materials. The purity is typically determined by the area percentage of the main peak in the chromatogram. A high percentage (e.g., >95%) indicates a high degree of purity. rsc.org
Pharmacological Evaluation of 1 2 Phenoxyethyl 4 1h Quinazolinone and Its Derivatives Pre Clinical Focus
In Vitro Biological Activities
Anticancer/Antiproliferative Activity against Various Cancer Cell Lines
Quinazolinone derivatives are well-established as potent anticancer agents, with some compounds having been successfully developed into clinically used drugs. nih.govnih.gov Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and polymerases, as well as the induction of apoptosis. nih.govnih.gov
Numerous studies have demonstrated the antiproliferative effects of various substituted quinazolinones against a wide range of cancer cell lines, including lung, breast, colon, and liver cancer. nih.govnih.govresearchgate.net For instance, certain 2,3-disubstituted quinazolinones have shown significant cytotoxic effects. nih.gov The introduction of different substituents on the quinazolinone ring system can dramatically influence the anticancer potency and selectivity. nih.gov
While no specific data exists for 1-(2-phenoxyethyl)-4(1H)-quinazolinone, its structural features suggest potential for investigation in this area.
Table 1: Representative Anticancer/Antiproliferative Activity of Various Quinazolinone Derivatives (Data not available for this compound)
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (e.g., IC50) |
|---|---|---|
| 2,3-disubstituted quinazolinones | HeLa | ~50% cytotoxicity at 100 µM nih.gov |
| Polyphenolic quinazolinone derivatives | A549 (lung), LNCaP (prostate) | Higher cytotoxicity against cancerous cells vs. normal cells nih.gov |
| Quinazolinone-sulfonamide hybrids | MCF-7, A549, LoVo, HepG2 | IC50 values in the micromolar range semanticscholar.org |
This table is for illustrative purposes and shows data for other quinazolinone derivatives due to the absence of specific data for this compound.
Antimicrobial Activity (Antibacterial, Antifungal)
The quinazolinone scaffold is a prominent feature in many compounds exhibiting potent antimicrobial properties. nih.govnih.goveco-vector.com Derivatives have been synthesized and tested against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.govbiomedpharmajournal.orgnih.gov The antimicrobial efficacy is often linked to the substitution pattern on the quinazolinone ring. For example, substitutions at positions 2 and 3 have been shown to be crucial for activity. nih.gov
Studies on various quinazolinone derivatives have reported Minimum Inhibitory Concentrations (MICs) against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.orgnih.gov Some derivatives have been found to possess bacteriostatic or fungistatic effects, inhibiting the growth of microorganisms. nih.gov
Table 2: Representative Antimicrobial Activity of Various Quinazolinone Derivatives (Data not available for this compound)
| Compound/Derivative Class | Microorganism | Reported Activity (e.g., MIC) |
|---|---|---|
| 2,3-disubstituted 4(3H)-quinazolinones | E. coli | Mild antibacterial effects nih.gov |
| 2,3-disubstituted 4(3H)-quinazolinones | C. albicans, A. niger | Good activity nih.gov |
| Thiazolidinone-quinazolinone hybrids | E. coli, A. niger | Excellent activity biomedpharmajournal.org |
This table is for illustrative purposes and shows data for other quinazolinone derivatives due to the absence of specific data for this compound.
Antimalarial Activity (In Vitro Assays)
Quinazolinone and its analogues have been investigated for their potential as antimalarial agents. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutic agents, and heterocyclic compounds like quinazolinones are a promising area of research.
Structurally related compounds, such as 7-(2-phenoxyethoxy)-4(1H)-quinolones, have been synthesized and evaluated for their antimalarial activity, showing potent efficacy against multidrug-resistant P. falciparum strains. nottingham.ac.uk Although the core heterocyclic system is different (quinolone vs. quinazolinone), the presence of a phenoxy-containing side chain in these active compounds suggests that the 1-(2-phenoxyethyl) moiety of the title compound could be a point of interest for future antimalarial drug design. However, no direct in vitro antimalarial data for this compound derivatives is currently available.
Anti-Inflammatory Activity (In Vitro Models)
The anti-inflammatory properties of quinazolinone derivatives are well-documented. mdpi.comnih.govnih.gov Many of these compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.govbyu.edu The inhibition of COX enzymes, particularly COX-2, is a major target for anti-inflammatory drug development.
Various substituted quinazolinones have been evaluated in in vitro models of inflammation. For example, some derivatives have shown significant inhibition of carrageenan-induced paw edema in animal models, a common screening test for anti-inflammatory agents. nih.gov The anti-inflammatory activity is often associated with the specific substituents on the quinazolinone nucleus.
Table 3: Representative In Vitro Anti-Inflammatory Activity of Various Quinazolinone Derivatives (Data not available for this compound)
| Compound/Derivative Class | In Vitro Model/Target | Reported Activity |
|---|---|---|
| Iridoids | COX-1 and COX-2 inhibition | Loganic acid showed 80.8% COX-2 inhibition at 10 µM nih.gov |
| Chalcones | COX-2 inhibition | Butein showed 40% inhibition at 50 µM sciforum.net |
| Phenylbutazone (B1037) and Flunixin | COX-1 and COX-2 inhibition in sheep | Flunixin was a more potent COX inhibitor than phenylbutazone herts.ac.uk |
This table is for illustrative purposes and shows data for other anti-inflammatory compounds due to the absence of specific data for this compound.
Antioxidant Activity (In Vitro Assays)
Several classes of quinazolinone derivatives have been reported to possess antioxidant properties. mdpi.comnih.govnih.gov These compounds are evaluated for their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to inhibit lipid peroxidation. nih.govorientjchem.org
The antioxidant potential of quinazolinones is often attributed to the presence of specific functional groups that can donate hydrogen atoms or electrons to neutralize free radicals. For example, phenolic quinazolinone derivatives have shown significant radical scavenging activity. mdpi.comnih.gov The introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been noted to increase antioxidant activity in some series. nih.gov
Table 4: Representative In Vitro Antioxidant Activity of Various Quinazolinone Derivatives (Data not available for this compound)
| Compound/Derivative Class | Antioxidant Assay | Reported Activity |
|---|---|---|
| Dihydroxy-substituted quinazolinones | DPPH radical scavenging | EC50 values in the low micromolar range nih.gov |
| Phenolic quinazolinone derivatives | ABTS, DPPH, NO scavenging | Ortho diphenolic derivatives showed highest activity mdpi.com |
| Quinazolinone-Schiff base derivatives | DPPH and Nitric oxide scavenging | Showed excellent scavenging capacity orientjchem.org |
This table is for illustrative purposes and shows data for other quinazolinone derivatives due to the absence of specific data for this compound.
Activities on the Central Nervous System (e.g., Anticonvulsant, CNS Depression, MAO Inhibition)
The quinazolinone nucleus is a key component of several centrally acting agents, including sedatives and anticonvulsants. nih.govresearchgate.netfarmaceut.org The discovery of methaqualone as a sedative-hypnotic spurred extensive research into the CNS effects of this class of compounds. nih.gov
Derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their anticonvulsant activity in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.netnih.gov Some compounds have shown significant protection against seizures. nih.govfarmaceut.org Additionally, certain quinazolinone derivatives have been investigated for their CNS depressant effects and their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.govnih.govnih.gov For instance, pyrazoline-bearing 4(3H)-quinazolinones have been identified as potent inhibitors of both MAO-A and MAO-B isoforms. nih.gov
Table 5: Representative CNS Activities of Various Quinazolinone Derivatives (Data not available for this compound)
| Compound/Derivative Class | CNS Activity | Reported Findings |
|---|---|---|
| 3-Substituted-2-(phenoxymethyl) quinazolin-4(3H)-ones | Anticonvulsant | Moderate to significant activity compared to diazepam nih.gov |
| 4-Phenyl- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones | Anticonvulsant | Potent activity against MES-induced seizures nih.gov |
| Pyrazoline-bearing 4(3H)-quinazolinones | MAO-A and MAO-B inhibition | High activity against both isoforms nih.gov |
| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Sedative-hypnotic, CNS depressant | Significant activity observed in preclinical models nih.gov |
This table is for illustrative purposes and shows data for other quinazolinone derivatives due to the absence of specific data for this compound.
Enzyme Inhibition Assays (e.g., PARP-1, EGFR, COX-2, LDHA, PI3K/HDAC, Topoisomerase, Dihydrofolate reductase, DPP-4)
The therapeutic potential of quinazolinone derivatives is often linked to their ability to selectively inhibit key enzymes involved in disease pathology.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Derivatives of the quinazolinone scaffold have been identified as highly potent inhibitors of PARP-1, an enzyme crucial for DNA repair. nih.gov Inhibition of PARP-1 is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. researchgate.net A series of novel quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety were developed and showed remarkable enzymatic activity. nih.gov One standout, Cpd36, demonstrated potent inhibition of both PARP-1 and PARP-2. nih.gov
Table 1: PARP-1/2 Inhibitory Activity of Quinazolinone Derivative Cpd36
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Cpd36 | PARP-1 | 0.94 |
| Cpd36 | PARP-2 | 0.87 |
Data sourced from a study on quinazoline-2,4(1H,3H)-dione derivatives. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition The quinazolinone core is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (EGFR-TKIs), which are critical in oncology. nih.govjst.vn Numerous studies have focused on designing and synthesizing quinazolinone derivatives to target EGFR. nih.govnih.gov In one study, novel 2-((substituted-benzyl)amino)quinazolin-4(1H)-one derivatives were synthesized, with compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibiting the highest potency against EGFR-TK. nih.gov Other research has focused on developing allosteric benthamdirect.com and irreversible dual EGFR/HER2 inhibitors. nih.gov
Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Structure | IC₅₀ (nM) |
|---|---|---|
| 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 1.37 |
| Erlotinib (Reference) | - | 2.11 |
Data from a study on novel EGFR-TKIs containing a quinazolinone core. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition Quinazolinone derivatives have been investigated for their anti-inflammatory properties, which are partly mediated through the inhibition of COX-2 gene expression. nih.gov Rather than direct enzymatic inhibition in all cases, some derivatives appear to downregulate COX-2 mRNA synthesis by suppressing the NF-κB signaling pathway. nih.gov For instance, when RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS), treatment with certain quinazolinone derivatives led to a significant decrease in COX-2 mRNA expression. nih.gov
Lactate Dehydrogenase A (LDHA) Inhibition While LDHA is a significant target in cancer metabolism research, nih.gov there is currently a lack of specific published data on the inhibitory activity of this compound or its direct derivatives against this enzyme.
Phosphoinositide 3-Kinase (PI3K) / Histone Deacetylase (HDAC) Inhibition A promising strategy in cancer therapy is the simultaneous inhibition of PI3K and HDAC. jst.vn Researchers have designed hybrid molecules by incorporating an HDAC pharmacophore into a quinazolinone-based PI3K inhibitor. jst.vnnih.gov This approach has yielded dual inhibitors with high potency, particularly against PI3Kγ, PI3Kδ, and HDAC6. nih.gov The lead compound 48c, a quinazolin-4-one based hydroxamic acid, was highly potent and selective. nih.gov Other studies have also successfully developed phthalazino[1,2-b]-quinazolinone derivatives as multi-target HDAC inhibitors. nih.gov
Table 3: Dual PI3K/HDAC Inhibitory Activity of Compound 48c
| Target Enzyme | IC₅₀ (nM) |
|---|---|
| PI3Kδ | < 10 |
| HDAC6 | < 10 |
Data for the lead compound from a study on dual PI3K/HDAC inhibitors. nih.gov
Topoisomerase Inhibition Certain quinazoline (B50416) derivatives act as inhibitors of topoisomerase II (Topo II), an enzyme essential for managing DNA topology during replication and transcription. tandfonline.com A series of benthamdirect.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines were synthesized and evaluated as DNA intercalators and Topo II inhibitors. tandfonline.com Compound 16 from this series was identified as the most cytotoxic and a notable Topo II inhibitor. tandfonline.com Additionally, quinazoline-2,4(1H,3H)-dione derivatives have been identified as potential inhibitors of bacterial DNA gyrase and topoisomerase IV.
Table 4: Topoisomerase II Inhibitory Activity of Quinazoline Derivative 16
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 16 | Topoisomerase II | 15.16 |
Data from a study on benthamdirect.comnih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives. tandfonline.com
Dihydrofolate Reductase (DHFR) Inhibition DHFR is a validated target for both antimicrobial and anticancer therapies. Two series of quinazolinone derivatives were designed as DHFR inhibitors and evaluated for their biological activities. researchgate.net Compound 3e was found to be a more potent inhibitor of Escherichia coli DHFR than the standard drug trimethoprim (B1683648) and also showed significant inhibitory activity against human DHFR. researchgate.net
Table 5: DHFR Inhibitory Activity of Quinazolinone Derivative 3e
| Target Enzyme | IC₅₀ (µM) |
|---|---|
| Escherichia coli DHFR | 0.158 |
| Human DHFR | 0.527 |
| Trimethoprim (E. coli DHFR Ref.) | 0.226 |
| Methotrexate (Human DHFR Ref.) | 0.118 |
Data from a study on quinazolinone-based DHFR inhibitors. researchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Quinazolinone derivatives have also been explored for their potential in managing diabetes through the inhibition of DPP-4. A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good inhibitory activity against the DPP-4 enzyme, with IC₅₀ values ranging from 1.4621 to 6.7805 µM.
In Vivo Biological Activities (Animal Models)
The enzymatic activities of quinazolinone derivatives translate into a range of biological effects observed in animal models of various diseases.
Efficacy in Disease Models (e.g., Carrageenin-induced paw edema, Animal models of infection, Hypotensive activity)
Carrageenan-induced Paw Edema The carrageenan-induced paw edema model is a standard pre-clinical test for evaluating acute anti-inflammatory activity. A number of 4(1H)-quinazolinone derivatives have been synthesized and shown to be effective in this assay. Structure-activity relationship studies suggest that substitutions at the 1 and 2 positions of the quinazolinone ring, such as with isopropyl or cyclopropyl (B3062369) groups, and the presence of a halogen atom can enhance anti-inflammatory potency. Quinazoline derivatives have also been reported to be active in other inflammatory models, such as LPS-induced lung injury.
Animal Models of Infection The antibacterial activity of quinazolinone derivatives has been demonstrated against various pathogens. Their mechanism can involve the inhibition of essential bacterial enzymes like DHFR researchgate.net or DNA gyrase and topoisomerase IV. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed excellent activity against E. coli and P. aeruginosa, while others were potent against C. albicans. Furthermore, some quinazolinones have been developed as quorum sensing inhibitors, which can disrupt bacterial communication and virulence without directly killing the bacteria.
Hypotensive Activity Quinazoline derivatives are well-known for their cardiovascular effects, with several, like Prazosin, being used clinically as antihypertensive agents. benthamdirect.com In pre-clinical studies, novel series of substituted quinazolin-4(3H)-one derivatives have been synthesized and screened in vivo for their hypotensive activity in cats and rats. nih.govresearchgate.net In one study, seven out of eighteen synthesized compounds demonstrated a hypotensive effect. nih.govresearchgate.net In another, compounds were tested for their ability to antagonize adrenaline-induced hypertension in rats, with two derivatives, 23 and 24, showing potent antihypertensive activity without affecting heart rate, suggesting an α1-adrenergic receptor blocking property. benthamdirect.com Other research has also confirmed the antihypertensive effects of quinazolinone-sulfonamide hybrids in rats using the non-invasive tail-cuff method.
Studies on Specific Pharmacological Responses in Animal Systems
Beyond efficacy in specific disease models, studies have investigated distinct pharmacological responses to quinazolinone derivatives in animal systems.
During in vivo cardiovascular screening, several quinazolin-4(3H)-one derivatives that produced a hypotensive effect were also observed to cause bradycardia (a decrease in heart rate). nih.govresearchgate.net This indicates a direct or indirect effect on cardiac function, which is a key pharmacological response to consider during the development of these compounds as cardiovascular agents.
In a model of lipopolysaccharide (LPS)-induced acute lung injury in mice, the quinazoline derivative 4a was shown to ameliorate behavioral defects, limit IL-6 secretion, preserve alveolar vascular permeability, and prevent the migration of neutrophils into the lung. This demonstrates a potent in vivo anti-inflammatory response that protects lung tissue structure.
Furthermore, the in vivo antitumor efficacy of quinazolinone derivatives has been demonstrated in xenograft models. A PARP inhibitor, Cpd36, showed significant antitumor activity in a BRCA-deficient xenograft model. nih.gov Similarly, a dual EGFR/HER2 inhibitor, compound 1d, was effective in a nude mouse NCI-H1975 tumor xenograft model. nih.gov These studies confirm that the enzymatic inhibition observed in vitro translates to tangible antitumor responses in living animal systems.
Molecular Mechanisms of Action and Biological Targets
Identification of Key Molecular Targets (e.g., Enzymes, Receptors, Proteins)
No published studies were identified that have determined the specific molecular targets of 1-(2-phenoxyethyl)-4(1H)-quinazolinone. Therefore, there is no information available on whether this compound interacts with or modulates the activity of specific enzymes, receptors, or other proteins.
Elucidation of Cellular Pathways Modulated
There is no available research that elucidates the cellular pathways modulated by this compound. Consequently, it is unknown which signaling cascades or metabolic pathways, if any, are affected by this compound.
Interactions with DNA and Other Biomolecules
No studies were found that investigate the potential interactions of this compound with DNA or other biomolecules. Research on other quinazoline (B50416) derivatives has suggested DNA intercalation as a possible mechanism of action for some compounds within this class, but this has not been demonstrated for the specific compound .
Inducement of Apoptosis and Cell Cycle Modulation
There is no scientific literature available to indicate whether this compound induces apoptosis (programmed cell death) or modulates the cell cycle.
Inhibition of Protein Polymerization (e.g., Tubulin)
No research has been published to suggest that this compound inhibits the polymerization of proteins such as tubulin. While tubulin polymerization inhibition is a known mechanism for other quinazolinone-based compounds, this activity has not been documented for this compound.
Structure Activity Relationship Sar Studies of 1 2 Phenoxyethyl 4 1h Quinazolinone Analogs
Impact of Substituents at the N1 Position
The N1 position of the quinazolinone core is a critical site for substitution, directly influencing the molecule's interaction with biological targets. In the parent compound, this position is occupied by a 2-phenoxyethyl group. SAR studies on related quinazolinone scaffolds indicate that the nature of the N1-substituent is pivotal for activity.
Research on quinazoline-2,4(1H,3H)-diones has shown that the bulk and nature of the N1 substituent can be a determining factor for potency. nih.gov For instance, in a series of Na+/H+ exchanger-1 (NHE-1) inhibitors, it was observed that bulky N1-substituents like allyl and benzyl (B1604629) were more favorable when a methyl group was present at the R3 position. nih.gov Conversely, a smaller methyl group at N1 was only tolerated with an unbranched side chain at R3. nih.gov This suggests that a steric balance between substituents at the N1 and N3 positions is crucial for optimal activity. Alterations to the 2-phenoxyethyl group—such as modifying the phenyl ring with electron-donating or withdrawing groups, or changing the length and flexibility of the ethyl linker—would likely have a significant impact on the biological profile.
Table 1: Impact of N1-Substituents on NHE-1 Inhibition in Quinazoline (B50416) Analogs
| Compound Series | N1-Substituent | R3-Substituent | Activity |
|---|---|---|---|
| 3a-d | Allyl, Benzyl (Bulky) | Methyl | Moderate |
| 3a-d | Methyl (Small) | H (Unbranched) | Moderate |
Data sourced from a study on quinazoline-2,4(1H,3H)-dione derivatives. nih.gov
Role of Modifications at the C2 and C3 Positions
The C2 and C3 positions of the 4(1H)-quinazolinone ring are among the most frequently modified sites to modulate pharmacological effects. nih.govresearchgate.net
C2 Position: Substitutions at this position are known to be crucial for determining the type and potency of biological activity. researchgate.net
For antimicrobial activity , the presence of methyl, amine, or thiol groups at the C2 position is considered essential. nih.gov
In some anticancer designs, the C2 position is substituted with an aromatic ring, such as a phenyl group. The substitution pattern on this phenyl ring can further influence activity and even direct subsequent chemical reactions. For example, an ortho-substituent on a C2-phenyl ring favors N-alkylation at the N3 position, whereas meta- or para-substituents lead to O-alkylation of the C4-carbonyl group. researchgate.net
Linking heterocyclic moieties, such as pyrazolyl groups, to the C2 position has been shown to yield compounds with significant antimicrobial activity. nih.gov
C3 Position: This position is frequently used to introduce diverse side chains and heterocyclic systems, which can profoundly influence the compound's properties.
The introduction of a substituted aromatic ring at the C3 position is a common strategy to enhance antimicrobial effects. nih.gov
SAR studies on anticonvulsant quinazolinones revealed that incorporating a 2-aminophenyl group at position 3 increased activity. mdpi.com
Adding heterocyclic moieties like oxadiazoles (B1248032) and thiadiazoles at position 3 has also been explored to develop novel anticonvulsant agents. mdpi.com
In a series of quinazoline-2,4(1H,3H)-diones with antitumor activity, o- or m-chlorophenethyl substitutions at the C3 position resulted in the most potent compounds. nih.gov
Table 2: Influence of C2 and C3 Substitutions on Biological Activity
| Position | Substituent Type | Resulting Activity | Reference Compound Class |
|---|---|---|---|
| C2 | Methyl, Amine, Thiol | Essential for antimicrobial activity | 4(3H)-Quinazolinones |
| C2 | Phenyl (with ortho-substituent) | Directs N3-alkylation, affects antitumor activity | Quinazolin-4(3H)-one |
| C3 | Substituted Aromatic Ring | Enhances antimicrobial activity | 4(3H)-Quinazolinones |
| C3 | o- or m-Chlorophenethyl | Potent antitumor activity | Quinazoline-2,4(1H,3H)-diones |
Influence of Substituents on the Aromatic Ring (e.g., C6, C7, C8)
Modifications on the fused benzene (B151609) ring of the quinazolinone core, particularly at the C6, C7, and C8 positions, are critical for tuning potency and selectivity. nih.govmdpi.com
Halogenation: The presence of halogen atoms is a recurring theme in active quinazolinone analogs.
The existence of halogen atoms, such as iodine, at the C6 and C8 positions can significantly improve antimicrobial activity. nih.gov
For anticonvulsant activity, a chlorine atom at the C7 position was found to be favorable. mdpi.com
In a series of A2A adenosine (B11128) receptor antagonists, substituting the C6 or C7 position with small groups like chlorine or bromine resulted in binding affinities comparable to or better than the lead compound. mdpi.com
Other Substituents:
For antitumor activity in quinazoline-2,4(1H,3H)-diones, a methoxyl or 4-methylpiperazin-1-yl group at the C6 position was shown to yield better activity. nih.gov
In the context of A2A receptor antagonists, small substituents like a methyl group at C6 or C7 maintained high affinity, whereas larger groups (phenyl) or even certain small groups (methoxy, fluorine) significantly reduced or abolished it. mdpi.com This highlights the high sensitivity of receptor binding to the steric and electronic properties of substituents at these positions.
Table 3: Effect of Aromatic Ring Substitutions on Quinazolinone Analog Activity
| Position | Substituent | Observed Effect | Target/Activity |
|---|---|---|---|
| C6, C8 | Iodine | Significantly improved activity | Antimicrobial |
| C6 | Methoxyl, 4-methylpiperazin-1-yl | Enhanced activity | Antitumor |
| C6 | Chlorine, Methyl | Maintained high affinity | A2A Receptor Antagonism |
| C6 | Phenyl, Methoxy, Fluorine | Reduced or abolished affinity | A2A Receptor Antagonism |
| C7 | Chlorine | Favorable for activity | Anticonvulsant |
Effect of Heterocyclic Moieties and Linkers on Activity
Incorporating additional heterocyclic rings and specific linkers into the quinazolinone scaffold is a powerful strategy for developing novel agents with enhanced or new biological activities. nih.gov This hybridization approach often aims to combine the pharmacophoric features of different molecular classes.
Antimicrobial and Anti-biofilm Agents:
Conjugates of pyrimidin-4-yl linked to quinazolin-4(3H)-one have been shown to efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Pyrrolidine derivatives substituted at the C2 position of the quinazolinone ring exhibited broad-spectrum antimicrobial potential. nih.gov
Anticancer and Enzyme Inhibitors:
Hybrid structures combining pyrazolinone and imidazolinone rings with a quinazoline pharmacophore have yielded potent cytotoxic agents against breast cancer cell lines. nih.gov
Quinazolinone derivatives bearing a thiadiazole-urea moiety have been reported as significant inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). dovepress.com
Other Activities:
Functionalization of the quinazolinone N3 position with a 3-acyl(5-amino-1,2,4-triazole) side chain produced potent nanomolar inhibitors of the Na+/H+ exchanger-1 (NHE-1). nih.gov
Linking a 1,2,3-triazole ring to the quinazolinone core enhanced anti-tuberculosis activity. mdpi.com The linker itself is also important; SAR studies have noted the importance of an S-linker in some antitubercular compounds. mdpi.com
Table 4: Examples of Heterocyclic Hybrids and Their Activities
| Linked Heterocycle | Position of Linkage | Linker | Target/Activity |
|---|---|---|---|
| 5-Amino-1,2,4-triazole | N3 | Acyl | NHE-1 Inhibition |
| Pyrimidin-4-yl | C2 | Direct | Anti-biofilm (MRSA) |
| Pyrazolinone/Imidazolinone | Fused/Anchored | - | Cytotoxic (Anticancer) |
| 1,2,3-Triazole | Varied | Varied | Anti-tuberculosis |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for understanding the mechanisms of action, predicting the activity of new compounds, and guiding the design of more potent analogs. nih.gov
For quinazoline derivatives, QSAR models have been successfully developed to elucidate the structural requirements for various biological effects, including anticancer activity. nih.gov These studies typically involve calculating a large number of molecular descriptors (e.g., topological, physicochemical, electronic) and using statistical methods like multiple linear regression to build a predictive equation. nih.gov
A notable application involved a QSAR analysis of quinazoline derivatives with cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov The resulting models helped to establish a clear relationship between specific structural features and anti-breast cancer activity. nih.gov In another study on NHE-1 inhibitors, neural network modeling was employed to identify the key pharmacophoric features of novel quinazolinone derivatives, providing a deeper understanding of the structural basis for their potent activity. nih.gov These in silico approaches help to rationalize SAR data and streamline the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Rational Design Principles Derived from SAR Data
The collective SAR data from numerous studies on quinazolinone analogs provide a set of rational design principles that can guide the synthesis of new, more effective therapeutic agents based on the 1-(2-phenoxyethyl)-4(1H)-quinazolinone scaffold.
Core Scaffold is Key: The 4(3H)-quinazolinone core is a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. nih.govnih.gov Its fundamental shape should be retained while optimizing its substituents.
Multi-Point Substitution: Potency and selectivity are typically achieved not by modifying a single position, but by the synergistic effect of substitutions at multiple sites (e.g., C2, N3, and C6/C7). nih.gov For example, combining a favorable substitution on the C6/C7 aromatic ring with an optimized heterocyclic moiety at C2 or N3 is a common and effective strategy.
Target-Specific Modifications: The optimal substitution pattern is highly dependent on the biological target.
For antibacterial activity, key features include small substituents (methyl, thiol) at C2 and halogens at C6/C8. nih.govnih.gov
For anticancer activity (e.g., EGFR/VEGFR inhibition), larger aromatic or heterocyclic groups at C2 and N3 are often required to engage with the kinase active site. nih.govnih.gov
For CNS activity (e.g., anticonvulsant), specific halogenation (Cl at C7) and particular N3-substituents (aminophenyl) have proven effective. mdpi.com
Hybridization for Enhanced Potency: Linking the quinazolinone core to other known pharmacologically active heterocycles (e.g., triazoles, pyrazoles, imidazoles) is a validated strategy to improve potency and introduce novel mechanisms of action. mdpi.comnih.gov
Integration of In Silico Methods: The use of computational tools like molecular docking and QSAR modeling is essential for rational design. nih.govnih.gov These methods allow for the pre-screening of virtual compounds, helping to prioritize synthetic efforts and understand the molecular interactions that underpin biological activity. nih.gov For instance, docking studies can confirm that designed molecules fit favorably into the active site of a target enzyme, validating the design strategy before synthesis. nih.gov
By applying these principles, researchers can systematically modify the this compound structure to optimize its therapeutic potential for a specific disease target.
Computational Chemistry and Molecular Modeling for 1 2 Phenoxyethyl 4 1h Quinazolinone Research
Molecular Docking Studies with Identified Biological Targets
There is no available research detailing molecular docking studies performed with 1-(2-phenoxyethyl)-4(1H)-quinazolinone. Consequently, there are no published predictions of its binding affinities or specific interactions with any biological targets, nor are there analyses of its potential conformations within protein binding sites.
Prediction of Binding Affinities and Interactions
No studies were found that predicted the binding affinity (often expressed as binding energy, e.g., in kcal/mol) or the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking) of this compound with any protein targets.
Analysis of Ligand Conformations within Binding Sites
Without molecular docking studies, there is no information regarding the preferred spatial orientation or conformation that this compound would adopt to achieve optimal binding within a receptor's active site.
In Silico ADMET Analysis (Absorption, Distribution, Metabolism, Excretion)
No specific in silico ADMET analyses for this compound have been published. While general ADMET prediction tools are available, their application to this particular compound has not been documented in the reviewed literature.
Therapeutic Potential and Future Research Directions
Pre-clinical Promise of 1-(2-phenoxyethyl)-4(1H)-quinazolinone in Various Disease Areas
The quinazolinone nucleus is a cornerstone in the development of new therapeutic agents due to its diverse biological activities. mdpi.comeipublication.com Derivatives of this scaffold have shown significant promise in pre-clinical studies across a multitude of disease areas. The versatility of the quinazolinone ring allows for substitutions that can modulate its pharmacological effects, making it a focal point for drug discovery. nih.govmdpi.com
Key therapeutic areas where quinazolinone derivatives have demonstrated potential include:
Anticancer Activity : This is one of the most extensively studied applications. Quinazolinones have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and leukemia. mdpi.comnih.govnih.gov Their mechanisms of action are diverse, targeting key pathways in cancer progression. nih.govnih.gov Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, are already used in clinical practice for cancer treatment. nih.gov
Antimicrobial Activity : Researchers have synthesized numerous quinazolinone derivatives with potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govnih.govnih.gov The structure-activity relationship studies indicate that substitutions at specific positions on the quinazolinone ring are crucial for enhancing antimicrobial efficacy. nih.gov
Anti-inflammatory Activity : Several studies have reported the synthesis of quinazolinone analogs with significant anti-inflammatory properties, evaluated using models like the carrageenan-induced paw edema test. nih.govnih.govmdpi.com
Central Nervous System (CNS) Activity : The lipophilic nature of the quinazolinone scaffold allows it to penetrate the blood-brain barrier, making it a suitable candidate for targeting CNS disorders. nih.gov Derivatives have been investigated for anticonvulsant, sedative, and antidepressant activities. nih.govnih.gov
Other Activities : The pharmacological scope of quinazolinones also extends to antiviral, antimalarial, antioxidant, and antihypertensive properties, highlighting the scaffold's vast therapeutic potential. eipublication.commdpi.comnih.gov
The following table summarizes the broad spectrum of pre-clinical activities associated with the quinazolinone scaffold.
| Disease Area | Pre-clinical Findings | Key Mechanisms/Targets | References |
| Oncology | Cytotoxicity against breast, lung, leukemia, and prostate cancer cell lines. | EGFR inhibition, PI3K/Akt/mTOR pathway modulation, tubulin polymerization inhibition, PARP-1 inhibition. | nih.gov, nih.gov, rsc.org, mdpi.com, nih.gov |
| Infectious Diseases | Activity against Gram-positive and Gram-negative bacteria, and fungal pathogens. | Interaction with cell wall and DNA structures. | nih.gov, frontiersin.org, nih.gov, ijnrd.org |
| Inflammation | Reduction of edema in animal models. | Inhibition of inflammatory mediators. | nih.gov, nih.gov, mdpi.com |
| CNS Disorders | Anticonvulsant and sedative effects. | Modulation of CNS receptors. | nih.gov, nih.gov, nih.gov |
| Cardiovascular | Antihypertensive effects. | Not specified in provided results. | nih.gov, nih.gov |
| Malaria | Antimalarial activity. | Not specified in provided results. | nih.gov, nih.gov |
Challenges and Opportunities in Quinazolinone Research
Despite the significant promise, research into quinazolinone-based therapeutics faces several challenges. A primary issue in cancer therapy is the development of drug resistance, which can render treatments ineffective over time. nih.gov This necessitates the continuous development of novel analogs that can overcome these resistance mechanisms. nih.gov Furthermore, ensuring the target specificity of new compounds to minimize off-target effects and associated toxicity remains a critical hurdle.
However, these challenges present significant opportunities. The development of hybrid molecules, which combine the quinazolinone scaffold with other pharmacologically active moieties, is a promising strategy to enhance potency and combat drug resistance. rsc.org This molecular hybridization can create lead compounds with activity against multiple targets. rsc.org There is also a vast opportunity to explore the full potential of the quinazolinone scaffold against a wider range of diseases and to identify novel biological targets. nih.govrsc.org The growing problem of fungal infections, for instance, highlights the need for new antifungal agents, and quinazolinone-based compounds could provide a valuable starting point. ijnrd.org
Advanced Synthetic Strategies for Enhanced Analog Libraries
The creation of diverse libraries of quinazolinone analogs is essential for structure-activity relationship (SAR) studies and the discovery of lead compounds. Modern organic synthesis offers several advanced strategies to achieve this efficiently and sustainably.
Multicomponent Reactions (MCRs) : These reactions allow for the synthesis of complex quinazolinone derivatives in a single step from three or more starting materials. This approach is highly efficient, reduces waste, and accelerates the drug discovery process. toho-u.ac.jp
Catalysis : Various catalytic systems are employed to synthesize quinazolinones under mild and efficient conditions. Palladium-catalyzed coupling reactions are widely used for forming C-C and C-heteroatom bonds. nih.govtoho-u.ac.jp Copper-catalyzed reactions offer an effective method for the cyclization of starting materials to form the quinazolinone core. organic-chemistry.org
Green Chemistry Approaches : There is a growing emphasis on environmentally friendly synthetic methods. This includes the use of water as a solvent, which is made possible by water-soluble palladium catalysts, and the development of nanocatalysts that offer high efficiency and selectivity. toho-u.ac.jptandfonline.com
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives. nih.govorganic-chemistry.org
These advanced strategies enable chemists to rapidly generate large and diverse libraries of quinazolinone analogs for biological screening, facilitating the identification of compounds with improved therapeutic profiles. nih.gov
Exploration of Novel Biological Targets and Mechanisms
A key driver of quinazolinone research is the exploration of new biological targets and a deeper understanding of their mechanisms of action. nih.govrsc.org While some targets are well-established, ongoing research continues to uncover novel pathways through which these compounds exert their effects.
Established and emerging mechanisms include:
Kinase Inhibition : Many quinazolinone derivatives function as kinase inhibitors. They are particularly known for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govbiomedres.us Research has expanded to include the inhibition of other critical signaling pathways like PI3K/Akt/mTOR. nih.govbiomedres.us
Tubulin Polymerization Inhibition : Some quinazolinones can inhibit the formation of microtubules, which are essential for cell division. mdpi.comnih.gov This disruption of microtubule dynamics is a validated anticancer strategy. mdpi.comnih.gov
PARP-1 Inhibition : Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Inhibiting PARP-1 is a promising approach for treating cancers with deficiencies in other DNA repair pathways. Novel quinazolinone derivatives have been designed as potent PARP-1 inhibitors. rsc.org
Angiogenesis Inhibition : The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. Recently developed quinazoline-thiazole hybrids have shown potential as anti-angiogenic agents by targeting receptors like VEGFR2. nih.gov
DNA Intercalation and Topoisomerase Inhibition : Some derivatives are designed to intercalate into DNA or inhibit topoisomerase enzymes, which are critical for DNA replication and repair, thereby inducing cancer cell death. frontiersin.org
The ability of the quinazolinone scaffold to be modified to interact with such a wide array of biological targets underscores its importance and potential in modern drug discovery. nih.govmdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and quinazolinone research is no exception. These computational tools are used at various stages of the discovery pipeline to accelerate the identification and optimization of new drug candidates. frontiersin.orgyoutube.com
Applications in quinazolinone research include:
In Silico Screening : AI/ML models can rapidly screen virtual libraries containing thousands or even millions of quinazolinone derivatives to identify those with the highest probability of being active against a specific biological target. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of quinazolinone compounds and their biological activity. This helps in predicting the activity of novel, unsynthesized compounds and in prioritizing which analogs to synthesize. rsc.org
Molecular Docking and Dynamics : These computational techniques simulate the interaction between a quinazolinone derivative and its protein target at the molecular level. This provides insights into the binding mode and helps in the rational design of more potent and selective inhibitors. nih.govnih.govtandfonline.com
ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. AI models can predict these properties early in the discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. rsc.orgfrontiersin.org
Synthesis Prediction : AI is also being developed to assist in planning the chemical synthesis of complex molecules, potentially making the creation of novel quinazolinone analogs more efficient. doaj.org
By integrating these powerful computational methods, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the journey from compound discovery to potential clinical application. nih.govresearchgate.net
Q & A
Q. What conventional synthetic routes are employed to prepare 1-(2-phenoxyethyl)-4(1H)-quinazolinone and its derivatives?
The compound is typically synthesized via cyclization of anthranilic acid derivatives with appropriate electrophiles. For example, acylation of 2-aminobenzoic amide with phenoxyethyl-substituted acyl chlorides followed by base-catalyzed cyclization yields the quinazolinone core . Solvent-free conditions or dry acetone with anhydrous potassium carbonate are common for alkylation/acylation reactions at the N3 or O2 positions, depending on the substituent’s electronic nature . Key characterization methods include IR (C=O stretch at 1672–1791 cm⁻¹), ¹H/¹³C NMR, and X-ray crystallography to confirm regioselectivity .
Q. What spectroscopic and analytical methods are critical for structural elucidation?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670–1790 cm⁻¹) and ether (C-O-C, ~1264 cm⁻¹) groups .
- NMR : ¹H NMR distinguishes substituents on the quinazolinone ring (e.g., aromatic protons at δ 7.2–8.9 ppm) and side-chain environments (e.g., phenoxyethyl protons at δ 3.5–4.5 ppm) .
- X-ray Diffraction : Resolves crystal packing and intramolecular interactions, such as hydrogen bonding between N-H and carbonyl groups .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
Derivatives exhibit broad pharmacological properties, including anti-inflammatory (e.g., carrageenin-induced edema inhibition ), antiviral (e.g., tobacco mosaic virus suppression via PR-1a/PR-5 upregulation ), and antibacterial activity (Gram-positive/negative bacteria inhibition via membrane disruption ). Activity correlates with substituent electronegativity and steric bulk at the N3/C2 positions .
Advanced Research Questions
Q. How do solvent and reaction conditions influence regioselectivity in quinazolinone functionalization?
Solvent polarity and base strength dictate alkylation/acylation pathways. For example:
- Dry acetone + K₂CO₃ : Favors N3-alkylation of 2-ethoxy-4(3H)-quinazolinone with methyl iodide, yielding N-substituted derivatives .
- Solvent-free allylation : Promotes O2-substitution due to allylic stabilization, overriding typical N3 preference .
- Green synthesis : Oxidative coupling of benzyl alcohol with 2-aminobenzamide under O₂ and t-BuONa achieves 84% yield via in situ benzaldehyde formation .
Q. How can computational methods resolve contradictions in electrochemical behavior?
DFT studies on ferrocenyl-substituted derivatives reveal redox potentials localized at the ferrocene unit, independent of the quinazolinone core. Gas-phase and crystal-state computations align with experimental cyclic voltammetry data, showing one-electron oxidation at ~0.5 V vs. Ag/AgCl . Discrepancies between theoretical and experimental redox potentials are attributed to solvent effects and counterion interactions .
Q. What strategies optimize green synthesis protocols for high-yield quinazolinone production?
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Oxidant | O₂ (atmospheric) | Eliminates toxic oxidants (e.g., KMnO₄) |
| Base | t-BuONa | Enhances deprotonation of 2-aminobenzamide |
| Temperature | 120°C | Accelerates oxidative coupling without side reactions |
| Reaction Time | 24 hours | Ensures complete conversion to 2-phenylquinazolinone |
Q. How do electron-withdrawing substituents modulate biological activity?
- Antiviral Activity : Nitro (-NO₂) or halide (Cl, Br) groups at the styryl position enhance TMV inhibition by 40–60% via increased electrophilicity and π-π stacking with viral RNA .
- Antibacterial Activity : Chlorophenyl substituents improve membrane penetration, reducing MIC values against S. aureus (MIC = 8 µg/mL) compared to methyl groups (MIC = 32 µg/mL) .
Q. What analytical approaches address tautomerism-related data inconsistencies?
4(3H)-quinazolinones exist as keto-enol tautomers, influencing reactivity. Dynamic NMR and X-ray crystallography differentiate tautomeric forms:
- Keto Form : Dominates in polar aprotic solvents (DMSO-d₆), confirmed by C=O IR absorption .
- Enol Form : Stabilized by intramolecular H-bonding in crystalline states, observed via O-H stretching (~3200 cm⁻¹) and X-ray H-bond distances (2.6–2.8 Å) .
Methodological Recommendations
- Synthetic Design : Prioritize solvent-free or green conditions (e.g., O₂ oxidant) to minimize hazardous waste .
- Data Validation : Combine DFT, X-ray, and voltammetry to resolve redox or regioselectivity conflicts .
- Biological Assays : Use semi-quantitative PCR for mechanistic studies (e.g., PR-1a expression in antiviral tests ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
